3-(2-Anthryl)alanine
Overview
Description
3-(2-Anthryl)alanine is an amino acid derivative where the alanine molecule is substituted with an anthracene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where anthracene is reacted with alanine under specific conditions to achieve the desired substitution . Another approach involves the use of amidomalonate synthesis, which is a more general method for preparing α-amino acids .
Industrial Production Methods
Industrial production of 3-(2-Anthryl)alanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Anthryl)alanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups to the anthracene moiety.
Reduction: Reduction reactions can be used to modify the anthracene ring, potentially converting it to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the anthracene ring or the alanine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthracene compounds.
Scientific Research Applications
3-(2-Anthryl)alanine has several applications in scientific research:
Biology: The compound can be used in studies of protein structure and function, as the anthracene group can serve as a fluorescent probe.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Anthryl)alanine involves its interaction with various molecular targets and pathways. The anthracene group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Anthryl)alanine include:
3-(2-Naphthyl)alanine: Another aromatic amino acid derivative with a naphthalene group instead of anthracene.
3-(2-Phenyl)alanine: A simpler aromatic amino acid derivative with a phenyl group.
Uniqueness
This compound is unique due to the presence of the anthracene group, which provides distinct electronic and structural properties compared to other aromatic amino acid derivatives. This uniqueness makes it particularly valuable in applications requiring specific photophysical or chemical characteristics .
Properties
IUPAC Name |
(2S)-2-amino-3-anthracen-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDAIHAHNXSEH-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.